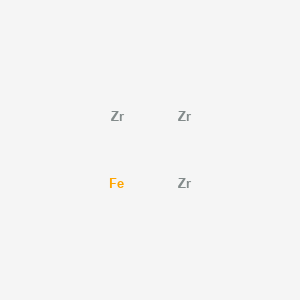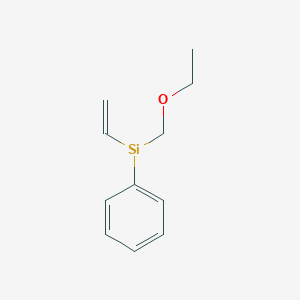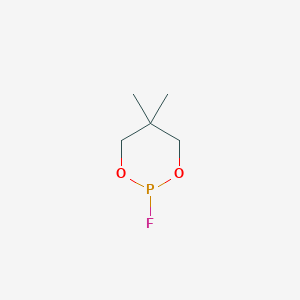
2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane is a cyclic organophosphorus compound characterized by the presence of a fluorine atom and two methyl groups attached to a dioxaphosphinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane typically involves the reaction of 2,2-dimethyl-1,3-propane diol with phosphorus oxychloride in the presence of a fluorinating agent. The reaction is carried out in anhydrous conditions using dry toluene as the solvent and triethylamine as a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphonic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphinanes depending on the nucleophile used.
Hydrolysis: Phosphonic acids and related derivatives.
Scientific Research Applications
2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the synthesis of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane involves its interaction with molecular targets through its phosphorus center. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The fluorine atom enhances the compound’s reactivity and specificity towards certain biological targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane: Similar structure but with a chlorine atom instead of fluorine.
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: Lacks the halogen substituent but shares the dioxaphosphinane ring structure.
2,2-Dimethylpropane-1,3-diol cyclic phosphonate: Another cyclic phosphonate with different substituents
Uniqueness
2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane is unique due to the presence of the fluorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s stability and specificity, making it a valuable compound for various applications.
Properties
CAS No. |
21458-74-2 |
|---|---|
Molecular Formula |
C5H10FO2P |
Molecular Weight |
152.10 g/mol |
IUPAC Name |
2-fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C5H10FO2P/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3 |
InChI Key |
UHCLLBYBNLQZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(OC1)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



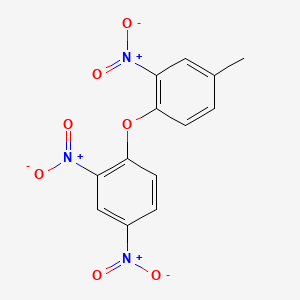


![5-[(4-chlorophenyl)sulfanylmethyl]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14720872.png)
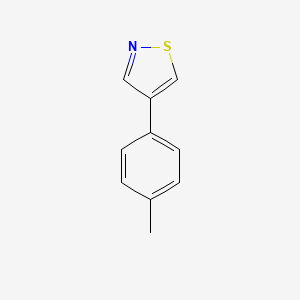
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)

![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)
